Methyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS No.: 1146214-84-7
Cat. No.: VC4070346
Molecular Formula: C15H21BO5
Molecular Weight: 292.14
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1146214-84-7 |
---|---|
Molecular Formula | C15H21BO5 |
Molecular Weight | 292.14 |
IUPAC Name | methyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Standard InChI | InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)12-9-10(18-5)7-8-11(12)13(17)19-6/h7-9H,1-6H3 |
Standard InChI Key | UZFJABAMRFQRQG-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C(=O)OC |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₁₅H₂₁BO₅ and a molecular weight of 292.14 g/mol . Its structure integrates a methyl benzoate backbone with a methoxy (-OCH₃) group at position 4 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 2 (Figure 1).
Figure 1: Structure of methyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via borylation reactions using iridium or palladium catalysts. A common method involves:
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Directed C–H Borylation: Substrates like methyl 4-methoxybenzoate undergo regioselective borylation at the ortho position using catalysts such as [Ir(COD)OMe]₂ with pinacolborane (HBpin) .
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Suzuki-Miyaura Coupling Precursor: The boronate group facilitates cross-coupling with aryl halides, enabling access to biaryl structures .
Example Reaction:
Chemical Reactivity
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Suzuki-Miyaura Coupling: The boronate reacts with aryl halides (e.g., bromobenzene) in the presence of Pd(PPh₃)₄ and base (e.g., K₂CO₃) to form biaryl products .
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Hydrolysis: Under acidic conditions, the pinacol boronate converts to boronic acid, though this is less common due to stabilization by the ester .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing kinase inhibitors and BET protein inhibitors. For example, derivatives have been used in the development of anticancer agents targeting leukemia and breast cancer .
Materials Science
Its boron-containing structure is exploited in:
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Polymer Synthesis: As a monomer for boron-doped conjugated polymers.
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Sensors: Boronate esters are used in glucose-sensing materials due to their diol-binding affinity .
Comparative Analysis with Analogues
Property | Methyl 4-Methoxy-2-Bpin-Benzoate | Methyl 4-Bromo-2-Bpin-Benzoate |
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Molecular Weight (g/mol) | 292.14 | 310.13 |
Melting Point (°C) | 76.8–77.3 | 82–84 |
Reactivity | High in Suzuki couplings | Moderate |
Applications | Pharmaceuticals, sensors | Polymer chemistry |
Bpin = 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Recent Research Developments
Catalytic Innovations
Recent studies highlight nickel-catalyzed couplings using this compound, achieving yields >90% under mild conditions (70°C, 12 h) . This contrasts with traditional palladium systems, which require higher temperatures .
Computational Insights
DFT calculations reveal that the methoxy group enhances electron density at the boronate, accelerating transmetalation in cross-couplings .
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